molecular formula C11H9NO3 B14867213 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole

3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole

Cat. No.: B14867213
M. Wt: 203.19 g/mol
InChI Key: LCVYACPRBBPYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole is a compound that features a unique structure combining a dihydrobenzo dioxin moiety with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole typically involves the base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone to form a chalcone intermediate. This intermediate undergoes oxidative cyclization to form the isoxazole ring. The reaction conditions often include the use of ethanol and hydrochloric acid under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Sortase A, which is involved in bacterial cell wall synthesis . This inhibition can disrupt bacterial growth and proliferation, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole apart from similar compounds is its specific combination of the dihydrobenzo dioxin and isoxazole moieties. This unique structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential for further functionalization.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole

InChI

InChI=1S/C11H9NO3/c1-2-10-11(14-6-5-13-10)7-8(1)9-3-4-15-12-9/h1-4,7H,5-6H2

InChI Key

LCVYACPRBBPYDV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NOC=C3

Origin of Product

United States

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